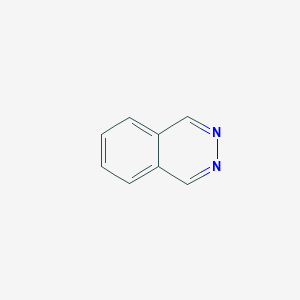

Phthalazine

Descripción general

Descripción

Phthalazine, also known by the IUPAC name Phthalazine, is a heterocyclic compound that belongs to the domain of organic chemistry. It is a diazine with the chemical formula C8H6N2. Its molecular structure comprises two nitrogen atoms incorporated within a bicyclic aromatic system .

Synthesis Analysis

Phthalazin-1(2H)-one is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry. The versatility of phthalazinone core in drug discovery has promoted the search for new synthetic methods to get access to differently substituted and functionalized derivatives . This review highlights the latest advances in synthesis of phthalazinone derivatives that have relevance to drug discovery processes, analyzing modifications of classical methodologies based on [4 + 2] two-component cyclocondensations as well as novel multicomponent approaches, mostly based on a [3 + 2+1] three-component strategy .Molecular Structure Analysis

Phthalazine is characterized by a bicyclic arrangement wherein two nitrogen atoms are integrated into a benzene ring, forming a ten-membered ring structure. This structure imparts a polarity to the compound that facilitates its interactions with various other substances, both organic and inorganic .Chemical Reactions Analysis

Phthalazine and phthalazine hybrid structures, in which a phthalazine moiety is attached to another heterocycle, are considered to be of immense importance owing to their wide spectrum of biological activities . A new approach was adopted to synthesize more oxadiazole rings attached to the phthalazine moiety .Physical And Chemical Properties Analysis

Phthalazine is generally found in the form of white to light-yellowish crystals at room temperature. It is sparingly soluble in water but exhibits substantial solubility in organic solvents such as ethanol and diethyl ether .Aplicaciones Científicas De Investigación

Phthalazine: A Comprehensive Analysis of Scientific Research Applications

Phthalazine, a heterocyclic compound, has a variety of applications in scientific research. Below are six unique applications, each detailed in its own section.

Pharmaceutical Industry: Phthalazine forms the backbone for numerous biologically active compounds. It is a key moiety in new chemical entities that exhibit a range of therapeutic activities, including antidiabetic, anticonvulsant, anti-inflammatory, antihypertensive, and analgesic properties .

Synthesis of Pigments and Dyes: As a precursor in the synthesis process, Phthalazine contributes to the creation of various pigments and dyes. This application leverages its chemical structure to produce colorants used in different industries .

Coordination Chemistry: Due to its ability to form complexes with transition metals, Phthalazine is utilized in coordination chemistry. This field explores the design and properties of metal complexes, which have implications in catalysis and material science .

Material Science: In material science, Phthalazine’s complex-forming capability is harnessed to develop new materials with specific properties for technological applications .

Precursor for Synthesis: Phthalazine derivatives serve as precursors for constructing novel compounds with valuable functional groups. These compounds are synthesized through various approaches and yield a series of phthalazinones bearing different functional groups .

Pharmacophore Significance: As a pharmacophore, Phthalazine is crucial in drug design. It is incorporated into molecules to optimize interactions with biological targets and enhance drug efficacy .

Mecanismo De Acción

Phthalazine is a heterocyclic organic compound with the molecular formula C8H6N2 . It has been the subject of numerous studies due to its significant biological activities and pharmacological properties .

Target of Action

Phthalazine derivatives have been found to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, EGFR inhibition, and aurora kinase inhibition . They are also known to interact with various receptors such as PARP, EGFR, VEGFR-2, Aurora kinase, Proteasome, Hedgehog pathway, DNA topoisomerase, and P-glycoprotein .

Mode of Action

Phthalazine can behave as a diene in Diels–Alder (DA) cycloadditions, typically at the pyridazine ring . This interaction usually requires harsh conditions or sophisticated catalysts . As an unconventional example, phthalazine was reported to undergo cycloaddition with the [PCO]– anion without any catalyst .

Biochemical Pathways

Phthalazine derivatives have been found to affect various biochemical pathways. They are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Result of Action

Phthalazine derivatives have been found to have significant antiproliferative activity . They have been shown to raise caspase-8 levels, reduce VEGF levels, and reduce TNF-α levels in HepG-2 cells . These changes can lead to a reduction in cell proliferation, indicating potential anticancer activity .

Safety and Hazards

Direct exposure to Phthalazine may lead to skin, eye, or respiratory irritation. It is, therefore, crucial to adhere to safety measures when dealing with this compound. These include the use of personal protective equipment and operating in a well-ventilated environment to avoid inhaling fumes or dust .

Direcciones Futuras

Phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries. The discovery of new structural leads offers the promise of improving treatments for various tropical diseases such as tuberculosis, leishmaniasis, malaria, Chagas disease, among many others including various cancers, atherosclerosis, HIV, inflammatory, and cardiovascular diseases .

Propiedades

IUPAC Name |

phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSXCDWNBUNEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NN=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049407 | |

| Record name | Phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Phthalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

253-52-1 | |

| Record name | Phthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHTHALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

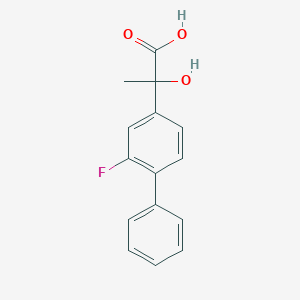

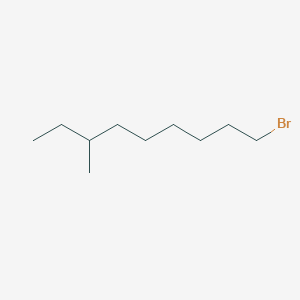

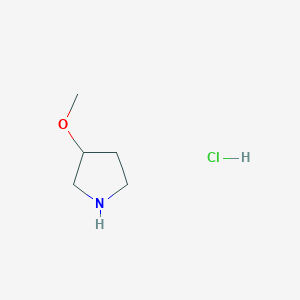

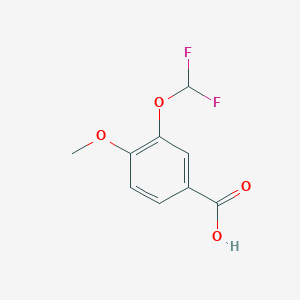

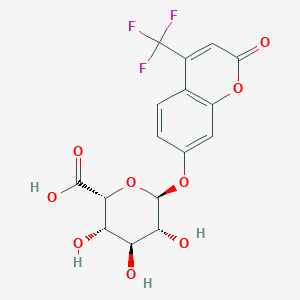

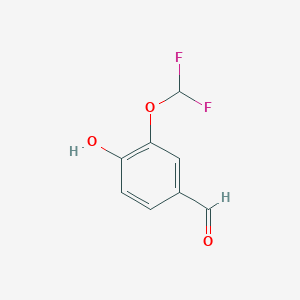

Synthesis routes and methods I

Procedure details

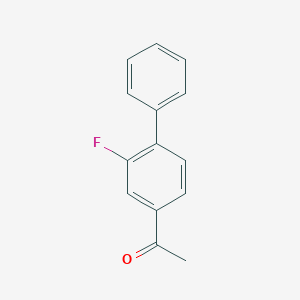

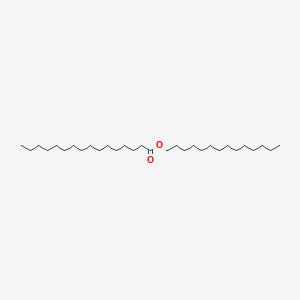

Synthesis routes and methods II

Procedure details

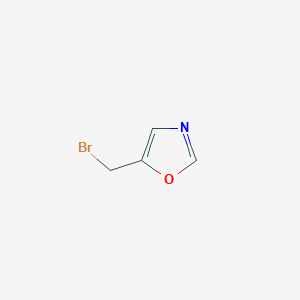

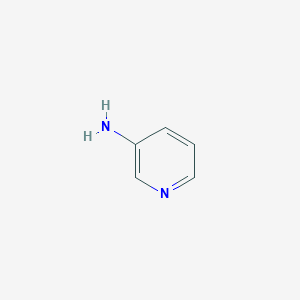

Synthesis routes and methods III

Procedure details

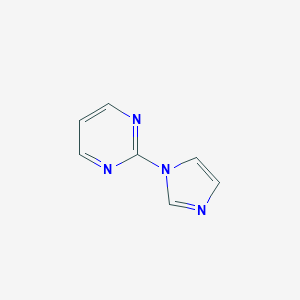

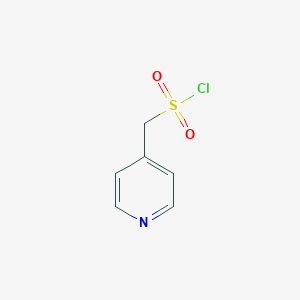

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of phthalazine?

A1: Phthalazine has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol. []

Q2: What spectroscopic data is available for phthalazine characterization?

A2: Phthalazine can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques provide information about the functional groups, molecular structure, and vibrational modes present in the molecule. []

Q3: How do Grignard reagents react with phthalazine derivatives containing a nitrile group?

A3: Grignard reactions with 1-phthalazinecarbonitrile result in a variety of products, including 1-alkylphthalazines, dihydro-1-phthalazinecarbonitriles, 1(2H)-phthalazinones, and other unexpected compounds. [] The specific products and their yields depend on the Grignard reagent used and reaction conditions. Notably, the formation of 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile is unique to the Grignard reaction with 1-phthalazinecarbonitrile. []

Q4: Can phthalazines undergo Diels-Alder reactions?

A4: Yes, phthalazines can act as dienes in inverse-electron-demand Diels-Alder reactions. [, ] For instance, 1-substituted phthalazines react with enamines and ynamines, yielding 1-substituted naphthalenes and other fused heterocyclic systems. [, ] This reactivity highlights their versatility as building blocks in organic synthesis.

Q5: What is the role of phthalazine derivatives in coordination chemistry?

A5: Phthalazine derivatives, due to their nitrogen atoms, can act as ligands in metal complexes. [, , , ] For example, copper(I) complexes with phthalazine exhibit a unique paddle wheel-like shape, demonstrating their potential as building blocks for supramolecular architectures. [] These complexes are stabilized by intermolecular π-π and electrostatic interactions. []

Q6: What are the reported biological activities of phthalazine derivatives?

A6: Phthalazine derivatives demonstrate a diverse range of pharmacological activities, including: * Anticonvulsant: Some phthalazine derivatives display significant anticonvulsant activity in animal models, potentially by enhancing GABA neurotransmission. [] * Cardiovascular: Certain phthalazine analogs exhibit β-adrenergic blocking activity and vasorelaxant properties, making them promising candidates for treating cardiovascular diseases. [, ] * Antileishmanial: Several phthalazine derivatives, particularly 1,4-bis(substituted benzalhydrazino)phthalazines, have shown potent activity against Leishmania parasites, including drug-resistant strains. [] * Anticancer: Phthalazine-based compounds have exhibited antiproliferative effects against various cancer cell lines, including mechanisms involving Aurora kinase inhibition and induction of G2/M cell cycle arrest. [, , ]

Q7: How does the structure of a phthalazine derivative affect its biological activity?

A7: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications influence the potency and selectivity of phthalazine derivatives. For instance:

- In antileishmanial 1,4-bis(substituted benzalhydrazino)phthalazines, the type of substituent on the benzalhydrazino moiety significantly impacts the activity against L. braziliensis. []

- For phthalazines acting as aldehyde oxidase inhibitors, the polarity of substituents plays a significant role in enzyme binding. Increased polarity generally decreases the enzyme activity. []

- In phthalazine-based anticancer agents, modifications to the core structure and the introduction of specific substituents can influence their antiproliferative activity and selectivity towards different cancer cell lines. [, , ]

Q8: What is known about the metabolism of phthalazine itself?

A8: In vitro studies show that hydralazine, a well-known antihypertensive drug, is metabolized to phthalazine and phthalazin-1-one by microsomal enzymes requiring NADPH. [] The involvement of a reactive intermediate in this metabolic pathway is suggested, but further investigation is needed. []

Q9: How does the T755I polymorphism in aldehyde oxidase-1 affect phthalazine metabolism?

A9: The T755I (rs35217482) single-nucleotide polymorphism in the AOX1 gene, prevalent in East Asian populations, has been shown to negatively impact AOX1 dimer formation and reduce its catalytic activity. [] This results in a significantly reduced rate of phthalazine metabolism, potentially leading to altered drug response and interindividual variability in drug efficacy and toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)